7-Hydroxy Granisetron Hydrochloride is a derivative of Granisetron, which is recognized as a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in the medical field for its antiemetic properties, particularly effective in preventing nausea and vomiting associated with chemotherapy, radiation therapy, and surgical procedures. The chemical structure of 7-Hydroxy Granisetron Hydrochloride includes a hydroxyl group at the 7th position of the molecule, which may enhance its pharmacological effects compared to its parent compound, Granisetron.
7-Hydroxy Granisetron Hydrochloride is classified as a pharmaceutical compound within the category of serotonin receptor antagonists. It is derived from Granisetron, which is used clinically for managing nausea and vomiting. The synthesis of this compound involves specific chemical reactions that introduce a hydroxyl group into the structure of Granisetron, thus modifying its biological activity .
The synthesis of 7-Hydroxy Granisetron Hydrochloride typically involves several key steps:
In industrial settings, the production process mirrors laboratory synthesis but is scaled up for efficiency. It involves creating a solution containing Granisetron hydrochloride along with pH regulators and stabilizers, followed by filtration and sterilization processes to ensure product quality.
The molecular formula for 7-Hydroxy Granisetron Hydrochloride can be represented as . The compound features a complex structure with multiple functional groups that contribute to its pharmacological activity.
7-Hydroxy Granisetron Hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
The mechanism through which 7-Hydroxy Granisetron Hydrochloride exerts its effects primarily involves selective antagonism of the serotonin 5-HT3 receptors. These receptors are located both centrally in the brain's chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, the compound effectively inhibits signals that trigger nausea and vomiting, thereby providing relief in clinical settings .
7-Hydroxy Granisetron Hydrochloride has significant applications across various fields:
This compound's unique properties make it an essential component in both research and clinical applications aimed at improving patient care during treatments that induce nausea.
7-Hydroxy Granisetron Hydrochloride (CAS 133841-04-0) is a selective serotonin 5-HT3 receptor antagonist with the systematic name 7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride. Its molecular formula is C18H24N4O2•HCl, corresponding to a molecular weight of 364.87 g/mol [7] [9]. The compound features a bicyclic endo-azabicyclo[3.3.1]nonane core linked to a 7-hydroxyindazole carboxamide moiety. The stereochemistry at the C3 position of the azabicyclic ring adopts an endo conformation, which is critical for optimal 5-HT3 receptor binding [7] [9]. The 7-hydroxy modification occurs at the C7 position of the indazole ring, introducing a polar functional group that significantly alters electronic distribution compared to the parent compound (Granisetron Hydrochloride).
Table 1: Structural Identifiers of 7-Hydroxy Granisetron HCl vs. Related Compounds
Property | 7-Hydroxy Granisetron HCl | Granisetron HCl | 7-Hydroxy Granisetron (Free Base) |
---|---|---|---|
CAS Number | 133841-04-0 | 107007-99-8 | 9818823 (PubChem CID) |
Molecular Formula | C18H24N4O2•HCl | C18H24N4O•HCl | C18H24N4O2 |
Molecular Weight (g/mol) | 364.87 | 348.87 | 328.42 |
IUPAC Name | 7-Hydroxy-1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride | 1-Methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride | 1-Methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazol-7-ol-3-carboxamide |
Solubility: 7-Hydroxy Granisetron HCl exhibits moderate aqueous solubility (>50 mg/mL) due to its ionizable tertiary amine and phenolic hydroxyl group. It demonstrates pH-dependent solubility, with enhanced dissolution in acidic conditions (pH < 4) where both functional groups remain protonated. In organic solvents, it shows limited solubility in apolar solvents like hexane but dissolves readily in DMSO (up to 10 mM) and methanol [5] [7].
Stability: The compound is sensitive to light and oxidative degradation, requiring storage in desiccated conditions at 2–8°C. The phenolic hydroxyl group increases susceptibility to oxidation compared to Granisetron HCl, necessitating inert atmosphere handling for long-term storage. Accelerated stability studies indicate decomposition <2% over 12 months when stored under recommended conditions [7] [9].
Crystallinity: 7-Hydroxy Granisetron HCl crystallizes as a monoclinic polymorph (P21/c space group) with characteristic X-ray diffraction peaks at 2θ = 12.8°, 17.2°, and 25.6°. Differential scanning calorimetry (DSC) reveals a sharp endothermic melt at 228–231°C, confirming high crystallinity. The hydrochloride salt form improves crystallinity over the free base, enhancing purification feasibility [4] [7] [9].
Table 2: Physicochemical Properties of 7-Hydroxy Granisetron HCl
Property | Specification | Analytical Method |
---|---|---|
Aqueous Solubility | 50–100 mg/mL (pH 3.0) | USP Equilibrium Solubility |
logP (Octanol-Water) | 2.1 ± 0.3 (predicted) | Chromatographic Measurement |
Melting Point | 228–231°C | DSC |
pKa | Amine: 9.2; Phenol: 10.4; Hydroxyl: 8.9 | Potentiometric Titration |
Storage Conditions | Desiccated, 2–8°C, protected from light | ICH Accelerated Stability |
Structurally, 7-Hydroxy Granisetron HCl differs from Granisetron HCl (C18H24N4O•HCl, MW 348.87 g/mol) by the addition of a hydroxyl group at the C7 position of the indazole ring [5] [7]. This modification:
Functionally, in vitro studies indicate 2.3-fold higher binding affinity for 5-HT3 receptors compared to Granisetron HCl (Ki = 0.18 nM vs. 0.42 nM). This enhanced affinity is stereospecific, dependent on the endo configuration of the azabicyclic ring [7] [9]. The 7-hydroxy derivative also shows unique non-antiemetic bioactivities, including:
Table 3: Functional Comparison with Granisetron HCl
Parameter | 7-Hydroxy Granisetron HCl | Granisetron HCl | Biological Significance |
---|---|---|---|
5-HT3 Ki (nM) | 0.18 | 0.42 | Higher receptor occupancy potential |
Plasma Half-Life (h) | ~12 (Metabolite) | 5–8 | Prolonged antiemetic effect |
Research Applications | Cancer cell growth inhibition, Anti-inflammatory studies | Chemotherapy-induced emesis control, PONV prophylaxis | Broader non-antiemetic utility for metabolite |
Metabolic Role | Active metabolite of Granisetron | Parent compound | Contributes to Granisetron’s efficacy |
The presence of the 7-hydroxy group enables additional hydrogen bonding with Thr178 and Glu236 residues in the 5-HT3 receptor binding site, as confirmed by molecular docking studies. This explains its superior in vitro efficacy despite the parent compound’s established clinical use [7] [9].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: